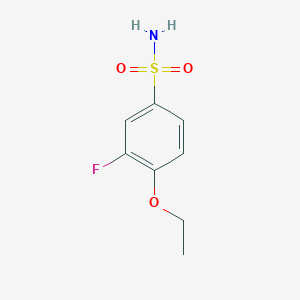

4-Ethoxy-3-fluorobenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10FNO3S |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

4-ethoxy-3-fluorobenzenesulfonamide |

InChI |

InChI=1S/C8H10FNO3S/c1-2-13-8-4-3-6(5-7(8)9)14(10,11)12/h3-5H,2H2,1H3,(H2,10,11,12) |

InChI Key |

JDVJUGFNIRVULR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxy 3 Fluorobenzene 1 Sulfonamide and Its Analogues

Retrosynthetic Analysis of the 4-Ethoxy-3-fluorobenzene-1-sulfonamide Scaffold

A retrosynthetic analysis of this compound (I) reveals several potential disconnection points. The sulfonamide bond is a logical first disconnection, leading to 4-ethoxy-3-fluorobenzenesulfonyl chloride (II) and ammonia (B1221849) or a protected amine equivalent. This disconnection is based on the common and reliable method of forming sulfonamides from sulfonyl chlorides.

Further disconnection of the sulfonyl chloride group from the aromatic ring points to 4-ethoxy-3-fluorobenzene (III) as a key intermediate. This step represents an electrophilic aromatic substitution, specifically a chlorosulfonation reaction.

The assembly of the 4-ethoxy-3-fluorobenzene (III) intermediate itself can be approached in two primary ways, depending on the order of introduction of the ethoxy and fluoro groups. One route involves the fluorination of 2-phenetidine (IV), followed by removal of the amino group, or alternatively, starting from a pre-fluorinated phenol. A more common and regiochemically controlled approach involves the etherification of a suitably substituted fluorophenol. For instance, ethylation of 2-fluoro-4-nitrophenol (B1220534) (V) would yield 1-ethoxy-2-fluoro-4-nitrobenzene (VI). Subsequent reduction of the nitro group to an amine, followed by diazotization and removal of the diazonium group, would lead to 4-ethoxy-3-fluorobenzene (III). A more direct route from the aniline (B41778) intermediate involves a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety.

Establishment of Key Synthetic Routes

Based on the retrosynthetic analysis, several key synthetic routes can be established for the synthesis of this compound. These routes are designed to control the regiochemistry of the substitution on the benzene (B151609) ring.

Electrophilic Aromatic Sulfonylation Strategies

The introduction of the sulfonyl group onto the aromatic ring is a critical step. A common method is the direct chlorosulfonation of an activated aromatic precursor. For instance, the reaction of phenetole (B1680304) (ethoxybenzene) with chlorosulfonic acid can yield 4-ethoxybenzenesulfonyl chloride. chemicalbook.com The reaction is typically carried out by adding chlorosulfonic acid to a solution of the substrate in a chlorinated solvent like dichloromethane (B109758) at low temperatures. chemicalbook.com

However, for the synthesis of this compound, a direct chlorosulfonation of 2-fluorophenetole (B1584092) would be required. The directing effects of the ethoxy (ortho-, para-directing) and fluoro (ortho-, para-directing, deactivating) groups would need to be carefully considered to achieve the desired 4-sulfonyl regioisomer. The ethoxy group is a stronger activating group and would likely dominate the directing effect, favoring substitution at the para position.

An alternative and often more regioselective strategy involves the Sandmeyer reaction. This approach starts with the corresponding aniline, 4-ethoxy-3-fluoroaniline. The aniline is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) salt to yield the desired sulfonyl chloride. This method provides excellent regiocontrol as the position of the sulfonyl group is determined by the initial position of the amino group.

Installation of the Ethoxy Moiety

The ethoxy group is typically introduced via a Williamson ether synthesis. A common precursor is a nitrophenol, where the nitro group activates the ring towards nucleophilic aromatic substitution or provides a functional handle for later transformations. For example, the synthesis of 1-ethoxy-2-fluoro-4-nitrobenzene can be achieved by the alkylation of 2-fluoro-4-nitrophenol with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base like potassium carbonate.

| Starting Material | Reagents | Product | Yield (%) |

| 2-fluoro-4-nitrophenol | Ethyl iodide, K2CO3 | 1-ethoxy-2-fluoro-4-nitrobenzene | Not specified |

| 4-nitrophenol | Diethyl sulfate, NaOH | 4-ethoxynitrobenzene | >90 |

This table presents typical conditions for the ethylation of phenols. Specific yields for the synthesis of 1-ethoxy-2-fluoro-4-nitrobenzene would require experimental data.

Regioselective Introduction of the Fluorine Atom

The regioselective introduction of a fluorine atom onto an aromatic ring can be challenging. One common strategy is to utilize a starting material that already contains the fluorine atom in the desired position. For example, starting with 2-fluoro-4-nitrophenol allows for the precise placement of the fluorine atom.

Alternatively, electrophilic fluorination of a suitably substituted precursor can be employed. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are used for this purpose. The directing effects of the existing substituents on the ring are crucial for achieving the desired regioselectivity. For instance, fluorination of a 4-ethoxyaniline derivative would likely result in fluorination at the ortho position to the activating amino group.

Formation of the Sulfonamide Linkage from Precursors (e.g., Sulfonyl Chlorides)

The final step in the synthesis is the formation of the sulfonamide bond. This is most commonly achieved by reacting the sulfonyl chloride precursor, 4-ethoxy-3-fluorobenzenesulfonyl chloride, with ammonia or an amine. The reaction is typically carried out in a suitable solvent, often with a base to neutralize the hydrochloric acid byproduct.

| Sulfonyl Chloride | Amine | Product |

| 4-Ethoxy-3-fluorobenzenesulfonyl chloride | Ammonia | This compound |

| Benzenesulfonyl chloride | Aniline | N-Phenylbenzenesulfonamide |

This table illustrates the general reaction for the formation of sulfonamides.

Advanced Synthetic Strategies for Complex Analogues and Derivatization

The synthesis of more complex analogues and derivatives of this compound can be achieved through various advanced synthetic strategies. These strategies often involve the modification of the core scaffold or the introduction of additional functional groups.

One approach is to utilize cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. For example, if the aromatic ring of the sulfonamide contains a bromine or iodine atom, it can be coupled with a variety of boronic acids or amines to generate a diverse library of analogues.

Furthermore, the sulfonamide nitrogen can be alkylated or acylated to introduce additional diversity. The reactivity of the aromatic ring can also be exploited for further electrophilic substitutions, although the deactivating nature of the sulfonamide group needs to be considered.

Palladium-Catalyzed Coupling Reactions for N-Substituted Analogues

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the synthesis of N-substituted analogues of this compound. This methodology facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, offering a broad substrate scope and functional group tolerance. In the context of the target molecule, this reaction would typically involve the coupling of this compound with various aryl or heteroaryl halides to generate a library of N-aryl derivatives.

The general transformation can be depicted as follows:

Aryl Halide (X = Br, Cl) or Pseudohalide

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, phosphine (B1218219) ligand, and base. Modern catalyst systems, often employing sterically hindered and electron-rich phosphine ligands, have enabled the coupling of a wide range of amines and aryl halides under milder conditions with lower catalyst loadings. For the synthesis of N-aryl-4-ethoxy-3-fluorobenzene-1-sulfonamides, a typical reaction would involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a ligand such as XPhos or RuPhos, and a base like Cs₂CO₃ or K₃PO₄ in an appropriate solvent like toluene (B28343) or dioxane.

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | Benzenesulfonamide (B165840) | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 85 |

| 2 | 3-Chloropyridine | Benzenesulfonamide | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 78 |

| 3 | 1-Bromo-4-fluorobenzene | 4-Toluenesulfonamide | Pd(OAc)₂ / SPhos | K₂CO₃ | t-BuOH | 100 | 92 |

| 4 | 2-Bromothiophene | 4-Methoxybenzenesulfonamide | Pd₂(dba)₃ / DavePhos | NaOt-Bu | Toluene | 90 | 81 |

Multi-Component Reactions (MCRs) in Sulfonamide Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for the synthesis of complex sulfonamide-containing molecules.

A plausible Ugi reaction to generate an analogue of this compound could involve the reaction of 4-ethoxy-3-fluorobenzaldehyde, an amine, an isocyanide, and a carboxylic acid bearing a sulfonamide group (or a precursor). This approach allows for the introduction of multiple points of diversity in a single step, leading to a wide array of structurally complex analogues. For instance, using a primary amine, an isocyanide, and a carboxylic acid, a dipeptide-like scaffold bearing the 4-ethoxy-3-fluorophenyl group can be constructed.

The efficiency of the Ugi reaction is often high, and it can be performed under mild conditions, making it an attractive strategy for the construction of compound libraries for drug discovery.

| Entry | Aldehyde | Amine | Isocyanide | Carboxylic Acid | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | N-(Phenylsulfonyl)glycine | Methanol | 88 |

| 2 | 4-Fluorobenzaldehyde | Aniline | Cyclohexyl isocyanide | N-(4-Tolylsulfonyl)glycine | Methanol | 91 |

| 3 | 4-Methoxybenzaldehyde | Methylamine | Benzyl isocyanide | N-(Methylsulfonyl)glycine | Ethanol | 85 |

| 4 | Furfural | Ammonia | Ethyl isocyanoacetate | N-(Benzenesulfonyl)alanine | Methanol | 79 |

Intermediate Derivatization Approaches

A common and practical approach to the synthesis of this compound and its analogues involves the preparation of a key intermediate, 4-ethoxy-3-fluorobenzene-1-sulfonyl chloride, followed by its derivatization. This two-step process allows for the late-stage introduction of the sulfonamide functionality and enables the synthesis of a wide range of N-substituted derivatives.

The synthesis of the sulfonyl chloride intermediate typically starts from a readily available precursor, such as 2-fluoro-1-ethoxybenzene. This starting material can undergo chlorosulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group at the para position relative to the ethoxy group.

Once the 4-ethoxy-3-fluorobenzene-1-sulfonyl chloride is obtained, it can be readily converted into the corresponding sulfonamide by reaction with ammonia or a primary or secondary amine in the presence of a base. This reaction is generally high-yielding and allows for the facile introduction of a wide variety of substituents on the sulfonamide nitrogen.

| Entry | Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride | Ammonia | - | DCM | 95 |

| 2 | 4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride | Methylamine | Triethylamine | DCM | 92 |

| 3 | 4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride | Aniline | Pyridine | THF | 88 |

| 4 | 4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride | Morpholine | Triethylamine | DCM | 96 |

Strategies for Enhancing Reaction Efficiency and Selectivity

Several modern synthetic strategies can be employed to enhance the efficiency and selectivity of the reactions involved in the synthesis of this compound and its analogues. These include the use of microwave irradiation, photocatalysis, and flow chemistry.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation compared to conventional heating. nih.gov This technique is particularly beneficial for reactions that require elevated temperatures, such as some palladium-catalyzed couplings and the synthesis of sulfonamides from sulfonyl chlorides. The rapid and uniform heating provided by microwaves can lead to shorter reaction times, often reducing them from hours to minutes.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of chemical bonds under mild conditions. acs.org In the context of sulfonamide synthesis, photocatalytic methods can be used to generate sulfonyl radicals from various precursors, which can then be trapped by amines to form the desired sulfonamides. acs.orgdomainex.co.uk This approach often proceeds at room temperature and displays a high degree of functional group tolerance, making it suitable for late-stage functionalization of complex molecules.

Advanced Spectroscopic and Structural Elucidation of 4 Ethoxy 3 Fluorobenzene 1 Sulfonamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton and Carbon-13 NMR are fundamental techniques for assigning the core structure of 4-Ethoxy-3-fluorobenzene-1-sulfonamide. The chemical shifts are influenced by the electronic effects of the ethoxy, fluoro, and sulfonamide substituents on the benzene (B151609) ring.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethoxy group. The aromatic region will display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The ethoxy group will present as a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H (adjacent to SO₂NH₂) | 7.6 - 7.8 | Doublet of doublets (dd) | J(H,H) ≈ 8-9, J(H,F) ≈ 2-3 |

| Aromatic H (adjacent to F) | 7.3 - 7.5 | Doublet (d) | J(H,F) ≈ 9-10 |

| Aromatic H (adjacent to OCH₂CH₃) | 7.0 - 7.2 | Doublet of doublets (dd) | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 |

| -OCH₂CH₃ | 4.1 - 4.3 | Quartet (q) | J(H,H) ≈ 7 |

| -OCH₂CH₃ | 1.4 - 1.6 | Triplet (t) | J(H,H) ≈ 7 |

| -SO₂NH₂ | 5.0 - 7.0 | Broad singlet (br s) | N/A |

Note: Predicted values are based on typical substituent effects in aromatic systems.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the electron-donating ethoxy group and the electron-withdrawing fluoro and sulfonamide groups. libretexts.orgcompoundchem.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-SO₂NH₂ | 135 - 140 | ~5 |

| C-F | 150 - 155 (d) | ~250 |

| C-OCH₂CH₃ | 145 - 150 | ~10 |

| Aromatic C-H | 110 - 130 | Variable (5-25) |

| -OCH₂CH₃ | 64 - 66 | N/A |

| -OCH₂CH₃ | 14 - 16 | N/A |

Note: Predicted values are based on typical substituent effects in aromatic systems. libretexts.orgcompoundchem.com

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aromatic fluorides. alfa-chemistry.comucsb.edu The signal will be split by the adjacent aromatic protons.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Parameter | Predicted Value |

| Chemical Shift (δ, ppm) | -110 to -130 (relative to CFCl₃) |

| Multiplicity | Doublet of doublets of doublets (ddd) |

Note: The exact chemical shift can vary depending on the solvent and standard used. alfa-chemistry.comucsb.edu

2D NMR experiments are crucial for unambiguously assigning the complex NMR spectra and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons and between the methylene and methyl protons of the ethoxy group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This is instrumental in assigning the protonated carbons in the ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This technique is vital for establishing the connectivity between different functional groups, for example, showing a correlation from the methylene protons of the ethoxy group to the aromatic carbon to which it is attached. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique is critical for confirming the molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂). acs.orgnih.gov

Interactive Data Table: Predicted HRMS Data

| Parameter | Value |

| Molecular Formula | C₈H₁₀FNO₃S |

| Calculated Exact Mass | 219.0365 |

| Expected Molecular Ion [M+H]⁺ | 220.0438 |

| Expected Molecular Ion [M-H]⁻ | 218.0293 |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FTIR) Spectroscopy)

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, C-F, C-O, and aromatic C-H and C=C bonds. udel.eduvscht.cz

Interactive Data Table: Predicted Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -NH₂ (sulfonamide) | N-H stretch | 3400 - 3200 (two bands) |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Aliphatic C-H (ethoxy) | C-H stretch | 2980 - 2850 |

| Aromatic C=C | C=C stretch | 1600 - 1450 |

| Sulfonamide S=O | Asymmetric & Symmetric S=O stretch | 1350 - 1310 and 1170 - 1150 |

| C-F | C-F stretch | 1270 - 1210 |

| C-O (ether) | C-O stretch | 1250 - 1000 |

Note: These are approximate ranges and can be influenced by the molecular environment and physical state of the sample. udel.eduvscht.cz

Solid-State Structural Characterization

Single-Crystal X-ray Diffraction (XRD) Studies

For a compound like this compound, an XRD study would reveal the exact spatial orientation of the ethoxy group, the fluorine atom, and the sulfonamide functional group relative to the benzene ring. This information is crucial for understanding the molecule's intrinsic structural properties.

However, as of the latest available information, a crystal structure for this compound has not been reported. Consequently, crystallographic data, which would typically be presented in a table format detailing parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and refinement statistics, is not available.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of interactions such as hydrogen bonds, halogen bonds, and van der Waals contacts, which govern the crystal packing.

For this compound, this analysis would be expected to highlight significant interactions involving the sulfonamide group’s hydrogen bond donor (N-H) and acceptors (S=O), as well as potential interactions involving the fluorine and ethoxy groups. This would allow for a detailed understanding of the supramolecular architecture.

As no single-crystal X-ray diffraction data is available for this specific compound, a Hirshfeld surface analysis cannot be performed. Therefore, no data table summarizing the percentage contributions of various intermolecular contacts (e.g., H···H, O···H, F···H) can be generated.

Computational Chemistry and Theoretical Studies of 4 Ethoxy 3 Fluorobenzene 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometry, electronic structure, and various reactivity parameters.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. acs.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. researchgate.net

Geometry optimization is a primary step in computational analysis, where the goal is to find the lowest energy arrangement of atoms in a molecule. For 4-Ethoxy-3-fluorobenzene-1-sulfonamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such calculations, providing reliable geometric parameters. mjcce.org.mk

Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-S | 1.78 Å |

| S=O | 1.45 Å | |

| C-F | 1.35 Å | |

| C-O (ethoxy) | 1.37 Å | |

| Bond Angle | O=S=O | 120.5° |

| C-S-N | 107.8° | |

| Dihedral Angle | C-C-S-N | 85.0° |

Note: These values are hypothetical and serve as examples of what a DFT calculation might yield.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

The energies of these orbitals and the resulting energy gap for this compound would be calculated using the same DFT method employed for geometry optimization.

Illustrative Frontier Orbital Energies for this compound

| Orbital | Illustrative Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Note: These values are hypothetical and serve as examples.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. materialsciencejournal.org The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote intermediate and near-zero potential, respectively. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonamide group and the fluorine atom, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the amine group would exhibit positive potential, indicating their role as hydrogen bond donors.

Reactivity Descriptors (e.g., Fukui functions)

Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). Fukui functions, on the other hand, are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. mjcce.org.mk

These descriptors are calculated from the energies of the frontier molecular orbitals. For this compound, analysis of Fukui functions would pinpoint specific atoms that are most likely to participate in chemical reactions.

Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.04 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.81 eV |

| Global Softness (S) | 1/(2η) | 0.18 eV-1 |

Note: These values are hypothetical and serve as examples.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. nih.gov It is a key tool in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.gov

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations would involve placing this compound into the binding site of a target protein and evaluating the potential binding modes. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed. The strength of these interactions is quantified by a scoring function, which provides an estimate of the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov

For example, if this compound were to be investigated as an inhibitor of a specific enzyme, docking studies could predict its binding orientation within the active site and identify key amino acid residues involved in the interaction.

Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Illustrative Finding |

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | Arg120, His94, Phe152 |

| Types of Interactions | Hydrogen bond with the sulfonamide NH2, pi-pi stacking with the phenyl ring. |

Note: These findings are hypothetical and for illustrative purposes only.

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking studies are crucial for understanding how this compound interacts with its biological targets at the molecular level. While specific studies focusing exclusively on this molecule are not extensively detailed in the available literature, the binding characteristics can be inferred from computational analyses of structurally related sulfonamide-based inhibitors, particularly those targeting metalloenzymes like carbonic anhydrase (CA).

The primary mechanism of action for sulfonamide inhibitors involves the coordination of the deprotonated sulfonamide group (SO₂NH⁻) to a zinc ion (Zn²⁺) located deep within the active site of the enzyme. nih.govmdpi.com This interaction is a hallmark of sulfonamide binding and is considered the anchor for the inhibitor molecule.

Beyond this critical zinc-binding interaction, molecular docking simulations reveal other key interactions that stabilize the inhibitor within the binding pocket. Hydrogen bonds are frequently formed between the oxygen atoms of the sulfonamide group and the backbone amide of key amino acid residues. For instance, in studies of various sulfonamides targeting carbonic anhydrase isoforms, a highly conserved threonine residue (Thr199 in hCA II) is often observed to form a hydrogen bond with the sulfonamide moiety. mdpi.com

Table 1: Summary of Predicted Interacting Residues and Interaction Types

| Interacting Residue Type | Specific Example (Conserved) | Interaction Type | Moiety Involved |

|---|---|---|---|

| Metal Ion | Zn²⁺ | Coordination Bond | Deprotonated Sulfonamide (SO₂NH⁻) |

| Polar Amino Acid | Threonine (Thr199) | Hydrogen Bond | Sulfonamide Oxygen |

| Hydrophobic Amino Acid | Valine (Val121) | Hydrophobic Interaction | Benzene (B151609) Ring |

These computational models provide a structural basis for the inhibitory activity of sulfonamides, highlighting a conserved binding mode dominated by zinc coordination, hydrogen bonding, and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activities

While specific QSAR models developed exclusively for this compound are not detailed in the public domain, the methodology has been successfully applied to series of novel sulfonamide hybrids to predict their antibacterial or anticancer activities. nih.gov In such studies, a set of structurally diverse sulfonamides with experimentally determined biological activities (e.g., IC₅₀ values) is used as a training set.

Three-dimensional QSAR (3D-QSAR) is a common approach where molecular fields, such as steric and electrostatic fields, are calculated around the aligned structures of the compounds. nih.gov These fields are then used as independent variables to develop a predictive model. The robustness and predictive power of these models are validated internally and externally, often yielding high correlation coefficients (R²) and cross-validated correlation coefficients (Q²), indicating a strong predictive capability. nih.gov

Correlation of Structural Descriptors with Experimental Outcomes

In QSAR studies of sulfonamide analogues, various structural descriptors are correlated with biological activity. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: Properties like the partial charges on the sulfonamide group atoms can influence the strength of the coordination with the zinc ion and hydrogen bonding interactions. The presence of the electron-withdrawing fluorine atom in this compound impacts the acidity of the sulfonamide NH group, which is crucial for its deprotonation and subsequent binding.

Steric Descriptors: The size and shape of the substituents on the benzene ring, such as the ethoxy group, are critical. Contour maps generated from 3D-QSAR models often show that bulky substituents in certain positions can either enhance or diminish activity, depending on the topology of the target's binding site. nih.gov

Hydrophobic Descriptors: The logarithm of the partition coefficient (log P) is a common descriptor that correlates with the compound's ability to cross cell membranes and interact with hydrophobic pockets in the receptor.

These correlations provide valuable insights for designing new sulfonamide derivatives with improved potency and selectivity.

In Silico Pharmacokinetic and Pharmacodynamic Prediction (excluding human data)

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles. nih.govrsc.org These predictions can reduce the likelihood of late-stage failures in drug development.

For this compound, various ADME parameters can be predicted using computational models based on its chemical structure. A key component of this initial screening is the assessment of "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five. These rules establish empirical guidelines for physicochemical properties common among orally active drugs.

The predicted properties for this compound suggest it generally complies with these rules, indicating a potential for good oral bioavailability.

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property / Parameter | Predicted Value | Lipinski's Rule Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ~235.24 g/mol | ≤ 500 | Yes |

| Log P (Octanol/Water) | ~1.5 - 2.0 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (from SO₂NH₂) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (2 from SO₂, 1 from O-Ethoxy, 1 from F) | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | ~74.8 Ų | < 140 Ų | Yes |

Note: The values in this table are estimations based on standard in silico prediction software and may vary slightly between different prediction algorithms. nih.govresearchgate.net

These in silico predictions indicate that this compound possesses physicochemical characteristics favorable for a potential drug candidate. jonuns.com Its moderate molecular weight, balanced lipophilicity (Log P), and appropriate count of hydrogen bond donors and acceptors fall within the ranges typically associated with orally bioavailable compounds.

Structure Activity Relationship Sar Studies of 4 Ethoxy 3 Fluorobenzene 1 Sulfonamide Analogues

Systematic Exploration of Substituent Effects on the Benzene (B151609) Ring

The substitution pattern on the benzene ring of 4-ethoxy-3-fluorobenzene-1-sulfonamide is a key determinant of its interaction with biological targets. The ethoxy and fluorine substituents, in particular, play crucial roles in modulating the compound's electronic, steric, and lipophilic properties.

Role of the Ethoxy Group on Activity Modulation

For instance, altering the ethoxy group to a smaller methoxy or a larger propoxy or butoxy group can reveal important information about the size of the binding site. A hypothetical SAR study might yield data similar to that presented in Table 1, illustrating the effect of varying the alkoxy substituent on inhibitory activity against a target enzyme.

| Compound | R Group (at C4) | Inhibitory Activity (IC50, nM) |

|---|---|---|

| 1a | -OCH3 | 150 |

| 1b | -OCH2CH3 | 50 |

| 1c | -OCH2CH2CH3 | 85 |

| 1d | -O(CH2)3CH3 | 200 |

This table is illustrative and based on general SAR principles, not on specific experimental data for this compound analogues.

In this hypothetical scenario, the optimal activity is observed with the ethoxy group, suggesting a well-defined hydrophobic pocket that favorably accommodates this substituent. Shorter or longer chains lead to a decrease in potency, indicating either suboptimal hydrophobic interactions or steric hindrance.

Influence of the Fluorine Atom on Pharmacophore Properties

The fluorine atom at the 3-position significantly influences the electronic properties of the benzene ring and can participate in specific interactions with the biological target. Fluorine's high electronegativity can alter the pKa of the sulfonamide group, affecting its ionization state at physiological pH. Furthermore, a fluorine atom can form hydrogen bonds and other non-covalent interactions, such as halogen bonds, which can contribute to binding affinity.

The position of the fluorine atom is also critical. Moving the fluorine to the 2- or 5-position would alter the molecule's dipole moment and the electronic distribution across the aromatic ring, potentially leading to different binding orientations and affinities. Research on other benzenesulfonamide (B165840) series has shown that the placement of halogen substituents can dramatically impact activity.

Impact of N-Substitution Patterns on Biological Activity

Modification of the sulfonamide nitrogen (N-substitution) provides a powerful avenue for modulating the biological activity, selectivity, and pharmacokinetic properties of this compound analogues. The introduction of various substituents can introduce new interaction points with the target protein, alter solubility, and affect metabolic stability.

A systematic exploration of N-substituents, ranging from small alkyl groups to larger aromatic or heterocyclic moieties, can define the steric and electronic requirements of the binding site in this region. The nature of the N-substituent can influence the orientation of the entire molecule within the binding pocket. For example, the introduction of a basic amine could form a salt bridge with an acidic residue in the target protein, significantly enhancing potency.

The following table illustrates a hypothetical SAR for N-substituted analogues, demonstrating how different functional groups can impact inhibitory activity.

| Compound | N-Substituent (R') | Inhibitory Activity (IC50, nM) |

|---|---|---|

| 2a | -H | 50 |

| 2b | -CH3 | 75 |

| 2c | -CH2CH2OH | 30 |

| 2d | -CH2-Phenyl | 120 |

This table is illustrative and based on general SAR principles, not on specific experimental data for this compound analogues.

In this illustrative data, a small polar substituent like a hydroxyethyl group enhances activity, suggesting the presence of a nearby hydrogen bond donor or acceptor. In contrast, a bulky, non-polar benzyl group is detrimental to activity, likely due to steric clashes.

Investigation of Bioisosteric Replacements in the Sulfonamide Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. The sulfonamide group in this compound is a key pharmacophoric element, often involved in crucial interactions with the target, such as coordinating to a metal ion in metalloenzymes or forming hydrogen bonds.

Several functional groups can be considered as bioisosteres for the sulfonamide moiety. These include, but are not limited to, acylsulfonamides, sulfoximines, and various acidic heterocycles like tetrazoles. Each replacement can subtly alter the geometry, acidity, and hydrogen bonding capacity of the pharmacophore, potentially leading to improved biological properties. For example, replacing the sulfonamide with a tetrazole can offer a different spatial arrangement of hydrogen bond acceptors and may improve metabolic stability.

Conformational Landscape and its Correlation with Receptor Binding

The three-dimensional conformation of this compound and its analogues is intrinsically linked to their ability to bind to a biological target. The molecule possesses several rotatable bonds, including the C-S bond of the sulfonamide and the C-O bond of the ethoxy group, which allow it to adopt a range of conformations. The energetically preferred conformation in solution may not be the one that is recognized by the receptor (the bioactive conformation).

Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy can be employed to understand the conformational preferences of these molecules. The fluorine and ethoxy substituents can influence the conformational landscape by introducing steric constraints or through electronic effects that favor specific torsional angles. A deeper understanding of the conformational requirements for receptor binding can aid in the design of more rigid analogues that are pre-organized in the bioactive conformation, potentially leading to a significant increase in binding affinity and selectivity. The correlation between the conformational ensemble of a ligand in its unbound state and its receptor binding affinity is a key principle in rational drug design.

Medicinal Chemistry and Pharmacological Investigations of 4 Ethoxy 3 Fluorobenzene 1 Sulfonamide

Assessment of 4-Ethoxy-3-fluorobenzene-1-sulfonamide as a Versatile Pharmacophore in Drug Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The concept is central to drug design for identifying and optimizing new drug candidates. nih.gov The this compound structure possesses several key features that make it an interesting candidate for a pharmacophore:

Aromatic Ring: The benzene (B151609) ring serves as a rigid scaffold to orient the other functional groups in a defined three-dimensional space.

Sulfonamide Group (-SO2NH2): This is a critical functional group in many clinically used drugs. It is a strong hydrogen bond donor and acceptor and can act as a zinc-binding group in metalloenzymes.

Ethoxy Group (-OCH2CH3): This group can influence the compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. It can also engage in hydrophobic interactions within a binding pocket.

Fluorine Atom (-F): The substitution with fluorine can significantly alter the electronic properties of the benzene ring and the acidity of the sulfonamide group. Fluorine can also form hydrogen bonds and other non-covalent interactions, potentially enhancing binding affinity and metabolic stability.

While the specific compound this compound has not been detailed as a pharmacophore in dedicated studies, its constituent parts are well-established in the design of various therapeutic agents. researchgate.netresearchgate.netfrontiersrj.com

Elucidation of Biological Targets and Molecular Mechanisms of Action

The biological targets and mechanisms of action for this compound have not been specifically elucidated. However, the sulfonamide functional group is a well-known pharmacophore that targets several key enzymes.

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition Profiles

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.govunifi.it There are 15 known human CA isoforms, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govunifi.it

The inhibitory action of sulfonamides on CAs stems from the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. The specific substitution pattern on the aromatic ring influences the binding affinity and selectivity for different CA isoforms. For instance, studies on 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides have shown that fluorination can enhance binding potency.

While there are no specific CA inhibition data tables available for this compound, research on other aromatic sulfonamides provides a basis for its potential activity. The table below shows inhibition data for some representative sulfonamides against various human carbonic anhydrase (hCA) isoforms.

| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| 4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 134 | 45.4 | 4.1 | 0.8 |

| 2,3,5,6-tetrafluoro-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 41.5 | 30.1 | 1.5 | 0.9 |

Data adapted from studies on related sulfonamide inhibitors. nih.gov

Phosphatidylinositol 3-Kinase (PI3K) Pathway Modulation

The PI3K pathway is a crucial signaling pathway involved in cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. There is no direct evidence to suggest that this compound modulates the PI3K pathway. However, the broader class of sulfonamides has been explored for the development of kinase inhibitors, including those targeting the PI3K/mTOR pathway.

Dihydropteroate Synthase (DHPS) Activity Modulation

Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway in bacteria and some lower eukaryotes. nih.govnih.gov This pathway is essential for the synthesis of nucleic acids and certain amino acids. Sulfonamide antibiotics act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA). nih.gov

The antibacterial mechanism of sulfonamides is their ability to bind to the pABA binding site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. nih.govnih.gov While specific studies on this compound's effect on DHPS are not available, its structural similarity to other antibacterial sulfonamides suggests it could potentially exhibit similar activity.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Certain diaryl heterocycles containing a sulfonamide moiety are known to be selective COX-2 inhibitors. mdpi.comnih.gov The sulfonamide group is thought to bind to a specific hydrophilic side pocket present in the COX-2 active site but not in COX-1, conferring selectivity. nih.gov

Although no specific COX-2 inhibition data exists for this compound, studies on other sulfonamide-containing compounds have demonstrated their potential as COX-2 inhibitors. For example, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. mdpi.comresearchgate.netnih.gov Sulfadiazine has also been shown to have inhibitory activity against COX-2 with an IC50 of 5.27 μM. mdpi.com

Tyrosine Kinase Inhibition (e.g., c-Met Kinase)

A comprehensive review of scientific literature did not yield specific studies investigating this compound as an inhibitor of tyrosine kinases, including c-Met kinase. While the sulfonamide moiety is present in various kinase inhibitors, no dedicated research on the inhibitory activity of this particular compound against c-Met has been published in the available scientific domain.

DNA Gyrase and Topoisomerase Inhibition

There is no available scientific literature or data from patent databases to indicate that this compound has been investigated for its potential to inhibit DNA gyrase or topoisomerase enzymes.

Receptor Binding and Modulation Studies

Estrogen Receptor Alpha (ERα) Interactions

No published research specifically details the interaction or binding affinity of this compound with the Estrogen Receptor Alpha (ERα).

Histamine H4 Receptor (H4R) Inverse Agonism

Scientific and patent literature searches did not provide any information regarding the evaluation of this compound as a potential inverse agonist or ligand for the Histamine H4 Receptor (H4R).

Ion Channel Modulation (e.g., KATP-channels)

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore in compounds that modulate the activity of ATP-sensitive potassium (KATP) channels. These channels are complex proteins typically composed of a pore-forming Kir6.x subunit and a regulatory sulfonylurea receptor (SUR) subunit. Pharmacological agents containing a sulfonamide or sulfonylurea group, such as the antidiabetic drug glibenclamide, are known to inhibit KATP channels by binding to the SUR subunit. This binding event initiates a conformational change in the channel complex, leading to its closure.

While the this compound structure contains the core benzenesulfonamide moiety necessary for potential interaction with the SUR subunit, specific studies detailing its modulatory effects on KATP channels, including potency (IC50) or selectivity for different SUR isoforms (SUR1, SUR2A, SUR2B), have not been reported in the scientific literature. Therefore, no specific data on its ion channel modulation properties are available.

Serotonin Receptor (e.g., 5-HT6) Ligand Properties

The N-phenyl-benzenesulfonamide framework is a recognized and extensively studied scaffold for the development of selective antagonists for the serotonin 5-HT6 receptor. This receptor is primarily expressed in the central nervous system and is a target for cognitive enhancement in neurodegenerative disorders.

Research into the structure-activity relationships (SAR) of this class has provided insights into the molecular requirements for high-affinity binding. Studies on a series of N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides have demonstrated that substitutions on both the N-phenyl ring and the benzenesulfonamide core significantly influence receptor affinity and selectivity. nih.gov For instance, the compound SB-357134, which features a 4-methoxy and 3-piperazinyl substitution on the benzenesulfonamide ring, is a potent 5-HT6 antagonist. nih.gov

Another series of N-aryl and N-heteroaryl 4-amino-benzene sulfonamides has also been explored, leading to the identification of potent 5-HT6 receptor antagonists. nih.gov The SAR of this class indicates that the nature and position of substituents on the aromatic rings are critical for affinity.

Within this context, this compound can be considered a simple, unsubstituted analogue of these more complex antagonists. It possesses the core benzenesulfonamide structure but lacks the N-phenyl substitution and the additional functionalities at the 3 and 4 positions of the benzene ring that are common in potent 5-HT6 ligands. The presence of the 4-ethoxy and 3-fluoro groups on the benzenesulfonamide ring would be expected to modulate its electronic and lipophilic properties. However, without the key N-aryl or N-heteroaryl component, it is unlikely to exhibit high-affinity binding to the 5-HT6 receptor based on the established SAR for this class of compounds. No specific binding affinity data (e.g., Ki values) for this compound at the 5-HT6 receptor have been reported.

Development of Novel Therapeutic Agents based on this compound

While the direct synthesis and biological evaluation of this compound for therapeutic purposes are not extensively documented, the structural components of the molecule suggest potential avenues for investigation based on the known activities of related compounds.

Antimicrobial Activity Studies (e.g., against MRSA, antibacterial, antifungal)

The sulfonamide moiety is historically significant for its antibacterial properties. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. The general structure of this compound aligns with the pharmacophore required for such activity.

Studies on various benzenesulfonamide derivatives have demonstrated a broad spectrum of antimicrobial activity. For instance, certain novel benzenesulfonamide derivatives have shown potent activity against various bacterial strains, including E. coli, S. aureus, P. aeruginosa, and S. typhi, as well as fungal strains like C. albicans and A. niger nih.gov. The presence of a fluorine substituent on the benzene ring can, in some cases, enhance antimicrobial potency. However, without specific experimental data for this compound, its efficacy against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) or its broader antibacterial and antifungal spectrum remains speculative.

Table 1: Antimicrobial Activity Data for Selected Benzenesulfonamide Derivatives nih.gov (Note: Data for this compound is not available. This table is illustrative of typical data obtained for related compounds.)

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Derivative 4d | E. coli | 6.72 |

| Derivative 4h | S. aureus | 6.63 |

| Derivative 4a | P. aeruginosa | 6.67 |

| Derivative 4a | S. typhi | 6.45 |

| Derivative 4f | B. subtilis | 6.63 |

| Derivative 4e | C. albicans | 6.63 |

| Derivative 4h | C. albicans | 6.63 |

| Derivative 4e | A. niger | 6.28 |

Anti-inflammatory Response Evaluation

Certain sulfonamide-containing molecules are known to exhibit anti-inflammatory effects, often through the inhibition of enzymes such as cyclooxygenase (COX). Research into novel anti-inflammatory agents has included the synthesis and evaluation of various sulfonamide derivatives. For example, studies on metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide have demonstrated significant in vivo anti-inflammatory activity in models such as adjuvant-induced arthritis nih.gov.

The potential for this compound to modulate inflammatory pathways exists due to its core structure. However, in the absence of specific studies, its ability to inhibit inflammatory mediators or its efficacy in preclinical models of inflammation has not been determined.

Table 2: Anti-inflammatory Activity of Representative Sulfonamide Derivatives nih.gov (Note: Data for this compound is not available. This table illustrates the type of data generated in such studies.)

| Compound | Inhibition of Carrageenan-Induced Paw Edema (%) at 1h |

| Derivative 4a | 94.69 |

| Derivative 4c | 94.69 |

| Indomethacin (Standard) | 78.76 |

Other Pharmacological Modulations (e.g., Antidiabetic, Antiprotozoal)

The versatility of the sulfonamide structure has led to its incorporation into agents with other pharmacological activities. For instance, some sulfonamides function as diuretics or hypoglycemic agents. The potential for this compound to act on other biological targets remains an open area for investigation. Research into fluorinated benzenesulfonamides has also revealed activities such as the inhibition of protein fibrillation, which could be relevant for neurodegenerative diseases. However, no specific studies have been published to confirm such activities for this compound.

Chemical Biology Applications of 4 Ethoxy 3 Fluorobenzene 1 Sulfonamide

Utilization as Biochemical Probes for Target Identification

There is no available research demonstrating the use of 4-Ethoxy-3-fluorobenzene-1-sulfonamide as a biochemical probe for identifying biological targets.

Chemical Modification of Biomacromolecules (e.g., Proteins, Peptides)

No studies have been found that describe the application of this compound for the chemical modification of proteins, peptides, or other biomacromolecules.

Applications in Advanced Bioimaging (e.g., Radiotracer Development for PET)

There is no documented use of this compound in the development of radiotracers for Positron Emission Tomography (PET) or other advanced bioimaging techniques.

Tools for Investigating Cellular and Biochemical Pathways

No published research indicates that this compound has been employed as a tool to investigate cellular or biochemical pathways.

Future Directions and Emerging Research Opportunities

Rational Design of Hybrid Scaffolds Incorporating the 4-Ethoxy-3-fluorobenzene-1-sulfonamide Moiety

The principles of rational drug design can be applied to create hybrid molecules that leverage the structural features of this compound to achieve enhanced therapeutic efficacy or novel mechanisms of action. This approach involves combining this specific sulfonamide moiety with other pharmacologically active scaffolds to create a single molecule with dual or synergistic activities.

Future research could focus on designing and synthesizing hybrid compounds for a variety of therapeutic targets. For instance, coupling the this compound core with moieties known to interact with cancer-related targets could yield novel anti-cancer agents. The sulfonamide group is a key feature in many carbonic anhydrase inhibitors, a class of drugs used to treat glaucoma, altitude sickness, and certain types of cancer. The specific substitution pattern of this compound may offer unique binding interactions with different carbonic anhydrase isoforms, a hypothesis that warrants thorough investigation.

Table 1: Potential Hybrid Scaffold Strategies

| Hybrid Partner Scaffold | Potential Therapeutic Target | Rationale for Hybridization |

|---|---|---|

| Kinase Inhibitor Moiety | Protein Kinases | To create dual-target inhibitors for complex diseases like cancer, potentially overcoming drug resistance. |

| Antimicrobial Pharmacophore | Bacterial Enzymes | To develop novel antibiotics with enhanced potency or a broader spectrum of activity. |

| Neuroactive Compound | Central Nervous System Receptors | To explore new treatments for neurological disorders by combining the modulatory effects of the sulfonamide. |

In-depth Mechanistic Elucidation of Off-Target Interactions

A critical aspect of drug development is understanding a compound's full pharmacological profile, including any off-target interactions. While on-target activity is desirable, off-target effects can lead to adverse effects or, in some cases, reveal new therapeutic opportunities (polypharmacology). For this compound, a systematic investigation into its potential off-target binding is essential.

Advanced proteomic and chemoproteomic techniques can be employed to identify the protein interaction landscape of this compound within a cellular context. Techniques such as thermal proteome profiling and activity-based protein profiling could reveal unexpected binding partners, shedding light on its mechanism of action and potential for toxicity or therapeutic repositioning. Understanding these off-target interactions is crucial for a comprehensive safety and efficacy assessment in any future preclinical and clinical development.

Integration into Chemical Genetics and Phenotypic Screening Platforms

Chemical genetics and phenotypic screening are powerful tools for discovering new drug candidates and elucidating biological pathways without a preconceived target. nih.govnih.gov this compound can be integrated into these platforms to uncover its effects on cellular or organismal phenotypes.

In a chemical genetics approach, the compound could be used as a molecular probe to perturb biological systems and study the resulting functional consequences. nih.gov This can help to identify the cellular processes and pathways modulated by this specific sulfonamide.

Phenotypic screening, on the other hand, involves testing the compound across a wide range of disease-relevant cellular models to identify desirable phenotypic changes. nih.govnih.gov For example, screening this compound against a panel of cancer cell lines could reveal selective cytotoxicity towards a particular cancer type. High-content imaging and other advanced analytical methods can provide detailed information on the morphological and functional changes induced by the compound, offering clues to its mechanism of action. nih.gov

Table 2: Potential Phenotypic Screening Assays

| Screening Platform | Objective | Potential Discoveries |

|---|---|---|

| Cancer Cell Line Panel | Identify selective anti-proliferative activity. | Novel anti-cancer leads and their mechanisms of action. |

| Neuronal Cell-Based Assays | Assess effects on neuronal health and function. | Potential neuroprotective or neuro-modulatory agents. |

| Infectious Disease Models | Screen for antimicrobial or antiviral activity. | New classes of anti-infective compounds. |

Development of Targeted Drug Delivery Systems and Conjugates

To enhance the therapeutic index of this compound, the development of targeted drug delivery systems and drug conjugates represents a promising strategy. These approaches aim to increase the concentration of the drug at the site of action while minimizing exposure to healthy tissues, thereby reducing potential side effects.

One approach is the conjugation of this compound to a targeting moiety, such as an antibody, peptide, or small molecule, that specifically recognizes a receptor overexpressed on diseased cells (e.g., cancer cells). This creates an antibody-drug conjugate (ADC) or a small molecule-drug conjugate (SMDC) that can selectively deliver the sulfonamide payload.

Another strategy involves encapsulating the compound within nanocarriers, such as liposomes or polymeric nanoparticles. These nanocarriers can be further functionalized with targeting ligands to facilitate active targeting. This approach can also improve the pharmacokinetic properties of the drug, such as its solubility and circulation half-life. The design of such systems would be a critical step in translating the potential of this compound into a clinically viable therapeutic. stonybrook.edu

Q & A

Q. What are the key considerations in synthesizing 4-Ethoxy-3-fluorobenzene-1-sulfonamide, and how can competing side reactions be minimized?

Methodological Answer:

- Reaction Optimization : Use nucleophilic substitution under anhydrous conditions to introduce the ethoxy group. Protect the sulfonamide group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during fluorination.

- Fluorination Strategy : Employ fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) in polar aprotic solvents (e.g., DMF or acetonitrile) to ensure regioselectivity at the 3-position. Monitor reaction progress via TLC or HPLC .

- Purification : Utilize column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via melting point analysis and ¹⁹F NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H and ¹³C NMR : Assign signals for the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), fluorine-induced deshielding of adjacent protons (δ ~7.1–7.5 ppm), and sulfonamide NH protons (δ ~5.5 ppm, broad). Compare with computed spectra using tools like ACD/Labs or ChemDraw .

- X-ray Crystallography : Determine molecular conformation and hydrogen-bonding patterns (e.g., sulfonamide NH···O interactions). Use APEX2 or SHELXTL for structure refinement .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via ESI-MS and fragmentation patterns using high-resolution instruments (e.g., Q-TOF) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity and regioselectivity of fluorination in this compound derivatives?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for fluorination reactions. Compare activation energies for competing pathways (e.g., meta vs. para substitution) .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions prone to electrophilic fluorination. Correlate with experimental results to validate predictions .

- Solvent Effects : Simulate solvent interactions using COSMO-RS to optimize reaction conditions for selectivity .

Q. How should researchers resolve contradictory data in adsorption studies of this compound on indoor surfaces?

Methodological Answer:

- Surface Characterization : Apply microspectroscopic techniques (e.g., ToF-SIMS or AFM) to analyze adsorption kinetics on materials like glass or drywall. Compare with controlled humidity conditions .

- Competitive Adsorption Experiments : Co-adsorb with common indoor VOCs (e.g., formaldehyde) to assess displacement effects. Use GC-MS for quantification .

- Data Reconciliation : Apply multivariate analysis (PCA or PLS) to isolate variables (e.g., surface roughness, temperature) contributing to discrepancies .

Q. What strategies improve the stability of this compound under oxidative conditions?

Methodological Answer:

- Additive Screening : Test antioxidants like BHT or ascorbic acid in formulations. Monitor degradation via accelerated stability studies (40°C/75% RH) .

- Protective Group Chemistry : Temporarily convert the sulfonamide to a sulfonate ester during harsh oxidation steps (e.g., ozonolysis) .

- pH Optimization : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent hydrolysis of the ethoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.